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Compound of Interest

Compound Name: Brasofensine sulfate

Cat. No.: B10752218 Get Quote

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of

Brasofensine sulfate in rats, monkeys, and humans reveals significant interspecies

differences. This guide synthesizes key pharmacokinetic data, outlines experimental

methodologies, and provides a visual representation of a typical pharmacokinetic workflow to

inform preclinical and clinical research.

Brasofensine, a potent dopamine reuptake inhibitor, has been investigated for its therapeutic

potential in neurological disorders. Understanding its pharmacokinetic profile across different

species is crucial for the extrapolation of preclinical safety and efficacy data to human clinical

trials. This guide provides a comparative overview of the pharmacokinetics of Brasofensine
sulfate in rats, monkeys, and humans.

Quantitative Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters of Brasofensine following intravenous (IV)

and oral (P.O.) administration in rats, monkeys, and humans is presented in the table below.

The data highlights notable differences in absorption, bioavailability, and elimination across the

species.
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Parameter Rat Monkey Human

Oral Dose 4 mg/kg 12 mg 0.5 mg

IV Dose 1.5 mg/kg 4 mg -

Tmax (h) 0.5 - 1 0.5 - 1 4

Cmax (ng/mL) 16 ± 2 3.0 ± 0.7 0.35

AUC (ng·h/mL) 35 ± 6 4.8 ± 0.9 -

Terminal Elimination

Half-life (h)
~2 ~4 ~24

Absolute

Bioavailability (%)
7 0.8 -

Total Body Clearance

(mL/min/kg)
199 32 -

Steady-State Volume

of Distribution (L/kg)
24 46 -

Primary Route of

Excretion
Feces (~80%) Urine (~70%) Urine (~86-90%)

Data for rats and monkeys are from a study by Zhu et al. (2008). Human data is from a clinical

trial and the Zhu et al. study. Cmax and AUC for rats and monkeys after oral administration

were also reported in the Zhu et al. study.

Key Observations:

Absorption: Brasofensine is rapidly absorbed in rats and monkeys, with peak plasma

concentrations (Tmax) reached within 0.5 to 1 hour.[1][2] In contrast, absorption is

significantly slower in humans, with Tmax ranging from 3 to 8 hours.[1][2] A clinical study in

Parkinson's disease patients showed a consistent Tmax of 4 hours across doses of 0.5, 1, 2,

and 4 mg.[1]

Bioavailability: The oral bioavailability of Brasofensine is low in both rats (7%) and monkeys

(0.8%), suggesting extensive first-pass metabolism in these species.[1][2]
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Elimination: The plasma terminal elimination half-life of Brasofensine is considerably longer

in humans (~24 hours) compared to rats (~2 hours) and monkeys (~4 hours).[1][2]

Excretion: The primary route of excretion for Brasofensine and its metabolites differs

significantly between species. In humans and monkeys, the majority of the administered

dose is excreted in the urine (approximately 86-90% and 70%, respectively).[1][2]

Conversely, in rats, fecal excretion is the predominant route, accounting for up to 80% of the

dose.[1]

Dose Proportionality in Humans: In a human clinical trial, exposure to Brasofensine, as

measured by the area under the curve (AUC), increased at a rate greater than proportional

to the dose for single oral doses ranging from 0.5 to 4 mg.[1]

Metabolism
Brasofensine undergoes extensive first-pass metabolism following oral administration in rats,

monkeys, and humans.[1][2] The primary metabolic pathways are O- and N-demethylation, as

well as isomerization. The resulting desmethyl metabolites are further conjugated to form

glucuronides. These glucuronide conjugates of demethyl brasofensine (M1 and M2) are the

major circulating metabolites in humans and are also present in the plasma of rats and

monkeys.[1]

Experimental Protocols
The pharmacokinetic studies of Brasofensine involved the administration of ¹⁴C-labeled

compounds to rats, monkeys, and humans. While specific details from the primary literature are

summarized here, a general methodology for such studies is outlined below.

Animal Studies (Rat and Monkey)

Subjects: Male Sprague-Dawley rats and male cynomolgus monkeys are commonly used in

preclinical pharmacokinetic studies.

Housing and Acclimatization: Animals are housed in controlled environments with regulated

temperature, humidity, and light-dark cycles. They are allowed to acclimate to the facility for

a period before the study.
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Dose Administration:

Oral (P.O.): Brasofensine sulfate, dissolved in a suitable vehicle (e.g., water or a specific

buffer), is administered via oral gavage.

Intravenous (I.V.): A solution of Brasofensine sulfate is administered as a bolus injection

into a suitable vein (e.g., tail vein in rats, cephalic or saphenous vein in monkeys).

Blood Sampling: Blood samples are collected at predetermined time points post-dosing. In

rats, this is often done via a cannulated jugular vein to allow for serial sampling from the

same animal. In monkeys, blood is typically drawn from a peripheral vein.

Sample Processing: Plasma is separated from the blood samples by centrifugation and

stored frozen until analysis.

Bioanalysis: Plasma concentrations of Brasofensine and its metabolites are determined

using a validated analytical method, typically liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Human Studies

Study Design: Human pharmacokinetic studies are typically conducted as single-center,

open-label, dose-escalation studies in healthy volunteers or patient populations.

Dose Administration: Brasofensine sulfate is administered orally as a solution or solid

dosage form.

Blood and Urine Collection: Blood samples are collected at specified time points to

determine plasma concentrations. Urine is collected over defined intervals to assess the

extent of renal excretion.

Bioanalysis: Plasma and urine samples are analyzed using a validated LC-MS/MS method.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10752218?utm_src=pdf-body
https://www.benchchem.com/product/b10752218?utm_src=pdf-body
https://www.benchchem.com/product/b10752218?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-Study

Study Conduct AnalysisAnimal Acclimatization

Oral Gavage
Administration

Dose Formulation

Serial Blood
Sampling

 Time Points Plasma Separation
& Storage

LC-MS/MS
Analysis

Pharmacokinetic
Parameter Calculation

 Concentration Data

Click to download full resolution via product page

Typical workflow for a preclinical oral pharmacokinetic study.

The logical flow of a preclinical pharmacokinetic study begins with the preparation of the

animals and the drug formulation. Following dose administration, biological samples are

collected at various time points and processed for analysis. The resulting concentration data is

then used to calculate key pharmacokinetic parameters.
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ADME pathway of orally administered Brasofensine.
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Following oral administration, Brasofensine is absorbed from the gastrointestinal tract and

undergoes significant first-pass metabolism in the liver. The parent drug and its metabolites

then enter systemic circulation, distribute to tissues, and are eventually eliminated from the

body primarily through the kidneys (urine) or liver (bile and feces), with the dominant pathway

varying by species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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